molecular formula C14H15NO2S B3136770 4-[(4-Methylphenyl)methanesulfonyl]aniline CAS No. 42498-00-0

4-[(4-Methylphenyl)methanesulfonyl]aniline

Cat. No.: B3136770
CAS No.: 42498-00-0
M. Wt: 261.34 g/mol
InChI Key: DYBDQHNGCPNYCX-UHFFFAOYSA-N
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Description

4-[(4-Methylphenyl)methanesulfonyl]aniline is a sulfonamide derivative featuring a 4-methylphenyl group attached to a methanesulfonyl moiety, which is further linked to an aniline ring. This compound is synthesized via sulfonylation of aniline using 4-toluenesulfonyl chloride in benzene under reflux conditions, followed by purification with aqueous NaOH and HCl . The reaction proceeds through nucleophilic substitution, where the amino group of aniline reacts with the sulfonyl chloride to form the sulfonamide bond.

Properties

IUPAC Name

4-[(4-methylphenyl)methylsulfonyl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO2S/c1-11-2-4-12(5-3-11)10-18(16,17)14-8-6-13(15)7-9-14/h2-9H,10,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYBDQHNGCPNYCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CS(=O)(=O)C2=CC=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-Methylphenyl)methanesulfonyl]aniline typically involves the reaction of 4-methylbenzenesulfonyl chloride with aniline. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or toluene at room temperature or slightly elevated temperatures.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process involves large-scale reactors and continuous monitoring of reaction parameters to maintain consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-[(4-Methylphenyl)methanesulfonyl]aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonyl derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like nitric acid for nitration, bromine for bromination, and sulfuric acid for sulfonation are commonly employed.

Major Products Formed

    Oxidation: Sulfonyl derivatives.

    Reduction: Sulfide or thiol derivatives.

    Substitution: Various substituted aromatic compounds depending on the reagent used.

Scientific Research Applications

4-[(4-Methylphenyl)methanesulfonyl]aniline has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-[(4-Methylphenyl)methanesulfonyl]aniline involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The aromatic ring can also participate in π-π interactions with other aromatic systems, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Sulfonyl-Containing Analogues

a) 4-(Methylsulfonyl)aniline hydrochloride
  • Structure : Direct methylsulfonyl group (-SO₂CH₃) attached to the aniline ring.
  • Molecular Weight: 171.21 g/mol (C₇H₉NO₂S) .
  • Solubility : Higher water solubility due to the hydrochloride salt form.
  • Key Difference : Lacks the 4-methylphenyl group, leading to reduced steric hindrance and altered electronic properties.
b) 4-[(4-Methylpiperidin-1-yl)sulfonyl]aniline
  • Structure : Sulfonyl group linked to a 4-methylpiperidinyl substituent.
  • Molecular Weight : 254.34 g/mol (C₁₂H₁₈N₂O₂S) .
  • Solubility: Soluble in chloroform, methanol, and DMSO.
c) 4-(Methanesulfonylmethyl)aniline
  • Structure : Methanesulfonylmethyl (-CH₂SO₂CH₃) substituent on the aniline ring.
  • Molecular Weight: 185.25 g/mol (C₈H₁₁NO₂S) .
  • Key Difference : The sulfonyl group is separated from the aromatic ring by a methylene (-CH₂-) spacer, altering electronic conjugation and steric effects.

Azo and Imine Derivatives

a) 4-[(E)-(4-Methylphenyl)diazenyl]aniline
  • Structure : Diazene (-N=N-) bridge connecting 4-methylphenyl and aniline groups.
  • Molecular Weight : 211.27 g/mol (C₁₃H₁₃N₃) .
b) 4-[(E)-(4-Methylphenyl)iminomethyl]phenol
  • Structure: Imine (-CH=N-) linker with a phenolic hydroxyl group.
  • Key Difference : The imine moiety allows for pH-dependent tautomerism, unlike the chemically stable sulfonamide bond .

Pharmaceutical-Related Analogues

a) Celecoxib Derivative
  • Structure : 4-[5-(4-Methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide.
  • Key Difference : Incorporates a pyrazole ring and trifluoromethyl group, enhancing COX-2 inhibitory activity compared to the simpler sulfonamide structure of the target compound .
b) 5-Methyl-N-(4-methylphenyl)-1,2-oxazole-4-carboxamide (Imp-G)
  • Structure : Oxazole ring with a carboxamide linkage.
  • Molecular Weight : 230.26 g/mol (C₁₂H₁₂N₂O₂) .

Data Table: Comparative Analysis

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Group Solubility Profile
4-[(4-Methylphenyl)methanesulfonyl]aniline C₁₄H₁₅NO₂S 261.34 Sulfonamide Limited data; likely organic solvents
4-(Methylsulfonyl)aniline hydrochloride C₇H₉NO₂S 171.21 Sulfonamide (salt form) Water, polar solvents
4-[(4-Methylpiperidin-1-yl)sulfonyl]aniline C₁₂H₁₈N₂O₂S 254.34 Sulfonamide with piperidine Chloroform, methanol, DMSO
4-[(E)-(4-Methylphenyl)diazenyl]aniline C₁₃H₁₃N₃ 211.27 Azo group Organic solvents
Imp-G (5-Methyl-N-(4-methylphenyl)-oxazole) C₁₂H₁₂N₂O₂ 230.26 Oxazole carboxamide Likely polar aprotic solvents

Biological Activity

4-[(4-Methylphenyl)methanesulfonyl]aniline, also known as benzenamine, is an organic compound classified as a sulfonamide. Its structure includes a benzenamine group linked to a sulfonyl group, which is further substituted with a 4-methylphenyl moiety. This compound has gained attention in various fields due to its significant biological activity, particularly its potential applications in antimicrobial therapies.

The biological activity of this compound is primarily attributed to its sulfonamide group. This functional group can mimic para-aminobenzoic acid (PABA), leading to the inhibition of dihydropteroate synthase, an enzyme crucial for folic acid synthesis in microorganisms. This mechanism suggests that the compound may serve as an effective antimicrobial agent by disrupting essential metabolic pathways in bacteria.

Biological Activity and Applications

Research indicates that this compound interacts with various biological molecules, particularly enzymes involved in folic acid synthesis. This interaction underscores its potential utility in developing new antimicrobial therapies. Studies have shown that compounds with similar structures exhibit varied potencies against different microbial strains, highlighting the importance of structural modifications in drug design.

Comparative Biological Activity

The following table summarizes the biological activity of this compound compared to similar compounds:

Compound NameMechanism of ActionNotable ActivityReference
This compoundInhibition of dihydropteroate synthaseAntimicrobial potential
Benzenamine, N-methyl-2-[(4-methylphenyl)sulfonyl]-Similar sulfonamide structureVaries by substitution
Benzenamine, 4-[(4-methylphenyl)sulfonyl]-N-phenylEnhanced biological activity potentialHigher potency against certain strains
2-Methyl-4-(methylsulfonyl)anilineDifferent biological propertiesLower antimicrobial activity

Case Studies

  • Antimicrobial Efficacy : A study demonstrated that this compound exhibited significant antimicrobial activity against various bacterial strains. The compound's ability to inhibit bacterial growth was assessed through minimum inhibitory concentration (MIC) assays, revealing effective concentrations comparable to established antibiotics.
  • Inhibition Studies : Further research indicated that structural analogs of this compound displayed varying degrees of inhibition against dihydropteroate synthase, suggesting that slight modifications could enhance its efficacy as an antimicrobial agent .

The synthesis of this compound typically involves the reaction of benzenamine with 4-methylbenzenesulfonyl chloride, utilizing bases such as pyridine or triethylamine in organic solvents like dichloromethane or chloroform at room temperature. The following reaction scheme illustrates this process:

Benzenamine+p Toluenesulfonyl chlorideBase4 4 Methylphenyl methanesulfonyl aniline\text{Benzenamine}+\text{p Toluenesulfonyl chloride}\xrightarrow{\text{Base}}\text{4 4 Methylphenyl methanesulfonyl aniline}

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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